2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbonitrile
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Overview
Description
2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that features both a pyridine and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with tetrahydropyridine intermediates. One common method involves the use of cyanoacetamide as a starting material, which undergoes cyclization and subsequent functional group transformations to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-cyanopyridine and 3-cyanopyridine share structural similarities.
Tetrahydropyridine derivatives: Compounds such as 1,2,3,6-tetrahydropyridine and its substituted derivatives.
Uniqueness
2-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbonitrile is unique due to the combination of both pyridine and tetrahydropyridine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-10-5-4-6-13-11(10)14-7-2-1-3-8-14/h1-2,4-6H,3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOQEDRJELRGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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